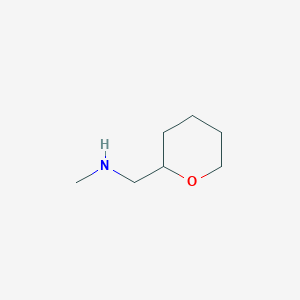

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

説明

特性

IUPAC Name |

N-methyl-1-(oxan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-7-4-2-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULDAJCNKLGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507340 | |

| Record name | N-Methyl-1-(oxan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-96-6 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(oxan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine typically involves the reaction of tetrahydro-2H-pyran-2-ylmethanamine with a methylating agent such as methyl iodide or methyl bromide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process. The reaction conditions often include anhydrous solvents such as tetrahydrofuran or dimethylformamide and are conducted under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions often require catalysts or specific conditions like elevated temperatures

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Varied products depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine has been investigated for its potential therapeutic properties. Its unique structure allows for the modification of biological activity, making it a candidate for the development of novel pharmaceuticals.

Potential Therapeutic Areas :

- Anti-inflammatory Agents : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, warranting further exploration.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions :

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or be reduced to yield derivatives with altered properties.

Material Science

In material science, this compound is being explored for its potential to enhance the mechanical properties and chemical resistance of materials. Its unique structure contributes to the development of materials with tailored characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that modifications to the tetrahydropyran ring could enhance its antimicrobial properties, supporting further investigation into its use as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of compounds related to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. This suggests that similar derivatives could be developed for therapeutic applications in treating inflammatory diseases.

作用機序

The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and receptor-mediated processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: THP-4-yl vs. THP-2-yl Derivatives

The substitution position on the THP ring significantly impacts physicochemical properties:

- N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 65626-24-6): The THP-4-yl isomer exhibits distinct steric and electronic characteristics. In amination reactions, this isomer achieved 86% yield for compound [24], outperforming the THP-2-yl variant (74% for [25]) under similar conditions . The 4-position may reduce steric hindrance, enhancing nucleophilic accessibility.

- N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS: 1177335-83-9): Replacing methanamine with ethanamine elongates the carbon chain, increasing molecular weight (143.23 g/mol vs.

Table 1: Comparison of THP Derivatives

Heterocyclic Variants: Pyridine, Pyrrole, and Pyrazole Analogues

n-Methyl-1-(pyridin-2-yl)methanamine

This compound replaces the THP ring with a pyridine moiety, introducing aromaticity and electron-withdrawing effects. The pyridine nitrogen enhances coordination capability, making it useful in catalysis or metal-organic frameworks. However, its aqueous solubility is lower than THP derivatives due to reduced hydrogen-bonding capacity .

N-Methyl-1-(1H-pyrrol-2-yl)ethanamine (CAS: 26052-09-5)

The pyrrole ring confers π-electron richness and planar geometry, enabling interactions with biological targets (e.g., enzymes or receptors). This compound’s safety profile includes irritancy risks, necessitating stringent handling protocols .

N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Oxalate

This derivative is marketed for pharmaceutical research due to its high purity (>99%) and bioactivity .

Functional Group Modifications

N-Methyl-1-phenyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This modification could enhance binding affinity in drug-receptor interactions but may reduce solubility.

Thienyl Derivatives

Compounds like N-Methyl-1-(5-methyl-2-thienyl)methanamine (CAS: 1228070-83-4) incorporate sulfur atoms, altering electronic properties. The thienyl group’s lower electronegativity compared to THP oxygen may reduce polarity, increasing membrane permeability .

Key Research Findings

- Synthetic Utility: THP-2-yl methanamine is effective in water-mediated aminations, achieving yields up to 74–86% . Its lipophilic THP ring improves compatibility with non-polar substrates.

- Commercial Availability : Multiple suppliers offer THP derivatives with purities ≥95%, facilitating scalable synthesis .

生物活性

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, with the molecular formula CHNO, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of methanamine, featuring a tetrahydro-2H-pyran moiety, which contributes to its unique biological properties.

This compound functions primarily through its interaction with biological molecules, acting as a ligand that binds to specific receptors or enzymes. This binding modulates various biochemical pathways, including:

- Signal Transduction : Involvement in cellular signaling pathways that regulate physiological responses.

- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes, influencing metabolic processes.

- Receptor Interaction : Binding to receptors that mediate cellular responses to external stimuli.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds demonstrated protective effects against oxidative stress in neuronal cell lines (SH-SY5Y), highlighting the potential of this class of compounds in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's disease .

2. Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives containing the tetrahydro-pyran structure can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest . Table 1 summarizes the anticancer activities observed in various studies.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 34.78 | Induces apoptosis |

| Compound B | A549 | 20.50 | Cell cycle arrest |

| N-Methyl Derivative | SH-SY5Y | >100 | Neuroprotection |

3. Antimicrobial Activity

The antimicrobial efficacy of N-Methyl derivatives has also been noted. Compounds with similar structures have shown activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-Methyl derivatives on SH-SY5Y cells subjected to oxidative stress. The results indicated that pre-treatment with these compounds significantly reduced cell death compared to untreated controls, emphasizing their potential in preventing neurodegeneration .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), N-Methyl derivatives were tested for their ability to inhibit cell proliferation. The results showed a dose-dependent response, with significant reductions in cell viability at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, and how can researchers optimize yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution using (tetrahydro-2H-pyran-2-yl)methanamine with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . To optimize yield, control reaction time and stoichiometry, and monitor progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the methyl group (-CH₃) and tetrahydro-2H-pyran-2-yl moiety. For example, the methylamine proton typically appears as a singlet near δ 2.2–2.5 ppm . High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., Exact Mass: 201.1311854) . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Wear P95/P1 respirators and OV/AG/P99 cartridges to prevent inhalation of aerosols . Use chemical-resistant gloves (e.g., nitrile) and safety goggles. Avoid drainage contamination due to unknown ecotoxicity . In case of skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-2-yl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The pyran ring’s stereoelectronic properties can stabilize metal-ligand complexes. For example, iridium complexes with similar ligands (e.g., N-methyl-1-(pyridin-2-yl)methanamine) show enhanced catalytic activity in transfer hydrogenation due to ligand-assisted hydride transfer mechanisms. Computational studies (DFT) are recommended to map electronic effects .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : While IARC/ACGIH have not classified it as carcinogenic , discrepancies may arise from impurity profiles (e.g., unreacted methylating agents). Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) using purified batches. Cross-reference with analogs like N-methyl-1-(1H-pyrrol-2-yl)ethanamine, which has established acute toxicity data (LD₅₀: 250 mg/kg in rats) .

Q. What strategies are effective for synthesizing chiral derivatives of this compound for enantioselective catalysis?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-tetrahydro-2H-pyran-2-ylmethanamine) during alkylation. Enantiomeric excess can be determined via chiral HPLC or NMR with chiral shift reagents . For asymmetric induction in catalysis, pair with Rh/Ir complexes and evaluate turnover frequency (TOF) in model reactions (e.g., ketone α-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。